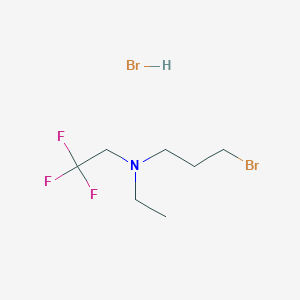
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide
Vue d'ensemble
Description
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide, also known as 3-Bromopropyl-2,2,2-trifluoroethyl-ethanamine hydrobromide, is an organic compound that has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and drug development. This compound is a colorless solid that is soluble in water, alcohol, and other organic solvents, and has a molecular weight of 307.17 g/mol.
Applications De Recherche Scientifique
Environmental Health and Chemical Degradation
The review on chemical warfare agent degradation products assesses the environmental fate and toxicity of degradation products relevant to environmental and occupational health. Such research might relate to the study of brominated compounds like "(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide" in terms of their persistence, environmental fate, and potential toxic effects (Munro et al., 1999).
Water Treatment and Pollution Control
A study on PFAS removal using amine-functionalized sorbents highlights the critical analysis of amine-containing sorbents for pollutant control in water treatment. The functionalities present in the compound of interest could suggest its potential utility in designing novel sorbents for environmental remediation (Ateia et al., 2019).
Flame Retardants and Environmental Safety
Research on novel brominated flame retardants reviews their occurrence in various environments and their potential risks. The brominated aspect of "(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide" might align with such applications, suggesting the importance of understanding the environmental fate and safety of brominated organic compounds (Zuiderveen et al., 2020).
Electrochemical Surface Finishing
A review of electrochemical surface finishing technologies with Lewis acidic haloaluminate room-temperature ionic liquids provides insight into novel applications for chemical compounds in electroplating and energy storage. The structural features of the compound may lend itself to investigations within this field, especially in the development of new materials and coatings (Tsuda et al., 2017).
Biodegradation and Waste Treatment
The identification of ethidium bromide-degrading bacteria from laboratory waste underscores the importance of biodegradation studies for hazardous chemicals. This research suggests potential areas of investigation for the biodegradation or detoxification of brominated compounds, including "(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide" (Gandhi et al., 2022).
Propriétés
IUPAC Name |
3-bromo-N-ethyl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrF3N.BrH/c1-2-12(5-3-4-8)6-7(9,10)11;/h2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCGTDLTUURQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCBr)CC(F)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



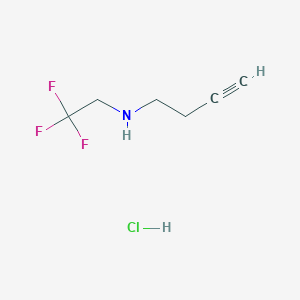
![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)
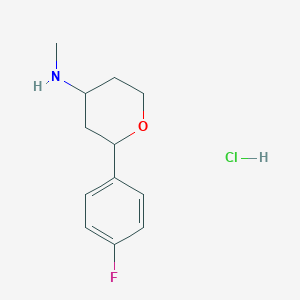
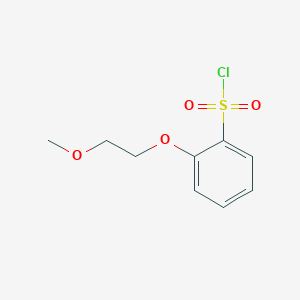
![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)

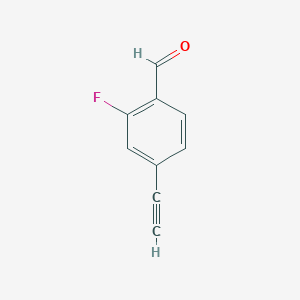
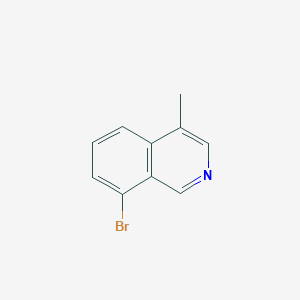
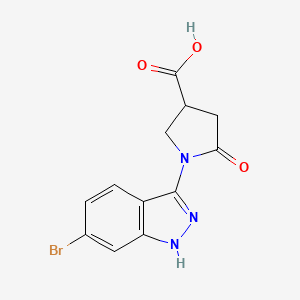
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
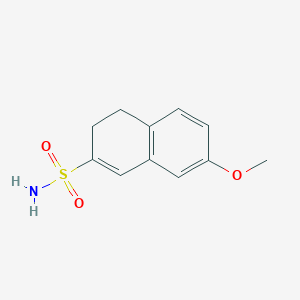
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)
